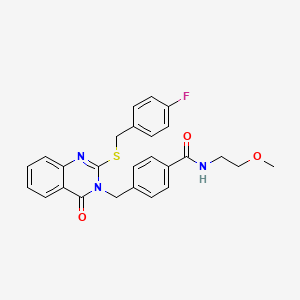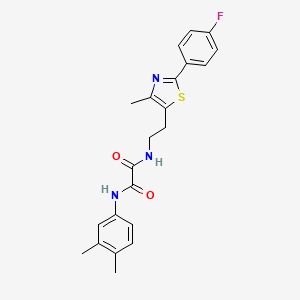![molecular formula C20H15ClFN3OS B11257775 N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11257775.png)
N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Méthodes De Préparation
The synthesis of N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorobenzyl and 4-fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Des Réactions Chimiques
N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. It has also been evaluated for its potential anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound has been used in various biological assays to study its effects on different cellular pathways and targets.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. For example, in the case of its antimicrobial activity, the compound has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of essential biomolecules, leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Benzo[d]-imidazo[2,1-b]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a different heterocyclic core but share some structural similarities.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C20H15ClFN3OS |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H15ClFN3OS/c1-12-18(19(26)23-10-13-2-6-15(21)7-3-13)27-20-24-17(11-25(12)20)14-4-8-16(22)9-5-14/h2-9,11H,10H2,1H3,(H,23,26) |
Clé InChI |
HWOFHNWLZXXTDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11257707.png)
![N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide](/img/structure/B11257710.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257715.png)
![3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257721.png)
![ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257729.png)
![1-(2-methylphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257735.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B11257736.png)
![Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11257744.png)


![3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257783.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11257787.png)


